[1,3]Oxathiolo[5,4-d]pyrimidine
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Overview
Description
[1,3]Oxathiolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system containing both oxygen and sulfur atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxathiolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxathiolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
[1,3]Oxathiolo[5,4-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1,3]Oxathiolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have suggested that this compound can interact with targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Similar in structure but contains an oxygen atom instead of sulfur.
Thiazolo[5,4-d]pyrimidine: Contains a sulfur atom in a different position within the ring system.
Uniqueness
[1,3]Oxathiolo[5,4-d]pyrimidine is unique due to the presence of both oxygen and sulfur atoms in its fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
28648-33-1 |
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Molecular Formula |
C5H4N2OS |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
[1,3]oxathiolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)8-3-9-4/h1-2H,3H2 |
InChI Key |
VSYOBOVTVAXTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=NC=NC=C2S1 |
Origin of Product |
United States |
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